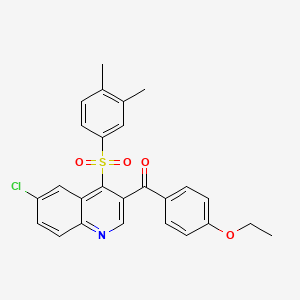

6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE

Description

6-Chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline is a quinoline derivative characterized by three distinct substituents:

- 6-Chloro group: Enhances electron-withdrawing effects and influences binding interactions.

- 3,4-Dimethylbenzenesulfonyl group at position 4: A bulky sulfonyl substituent that may improve metabolic stability and modulate solubility.

- 4-Ethoxybenzoyl group at position 3: An electron-donating substituent that could enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

[6-chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO4S/c1-4-32-20-9-6-18(7-10-20)25(29)23-15-28-24-12-8-19(27)14-22(24)26(23)33(30,31)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMFLKXLJIWHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chloro, dimethylbenzenesulfonyl, and ethoxybenzoyl groups through various substitution reactions. Common reagents and catalysts used in these reactions include chlorinating agents, sulfonyl chlorides, and ethoxybenzoyl chlorides under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations :

- Sulfonyl Group Variations : The target compound’s 3,4-dimethylbenzenesulfonyl group (electron-deficient) contrasts with the 4-isopropylbenzenesulfonyl group in , which introduces steric bulk but lacks electron-withdrawing methyl groups .

- Ethoxy vs.

- Chloro Position : The 6-chloro substituent is conserved in several analogues (e.g., and ), suggesting its role in stabilizing aromatic interactions .

Physicochemical Properties

Table 2: Physicochemical Data

Insights :

- The target compound’s sulfonyl and chloro groups likely reduce aqueous solubility compared to amino-substituted quinolines (e.g., 4k in ) .

- Ethoxybenzoyl may marginally improve solubility over pure hydrocarbon substituents (e.g., phenyl in ) .

Biological Activity

6-Chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core substituted with a chloro group and sulfonyl and ethoxybenzoyl moieties. The molecular formula is with a molecular weight of approximately 363.85 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit antimicrobial properties against various pathogens. The sulfonyl group enhances the lipophilicity of the compound, potentially aiding in membrane penetration and interaction with microbial targets.

- Anticancer Properties : Quinoline derivatives have been extensively studied for their anticancer potential. The presence of the chloro and sulfonyl groups may contribute to the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Studies

In vitro studies have demonstrated that 6-chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline exhibits significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

Recent studies have focused on the compound's effects on various cancer cell lines, including breast and lung cancer cells. The results showed:

- Cell Viability : A reduction in cell viability by over 70% at concentrations above 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through Annexin V/PI staining assays.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including this compound. It was found to significantly inhibit tumor growth in xenograft models of breast cancer.

- Case Study on Antimicrobial Resistance : Another study highlighted its role in combating antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 6-chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including sulfonylation, Friedel-Crafts acylation, and halogenation. Key steps include:

- Catalyst Selection : Ceric ammonium nitrate (CAN) can facilitate cyclization reactions under mild conditions (e.g., room temperature, methanol solvent) .

- Reaction Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and reaction completion .

- Purification : Silica gel column chromatography with optimized solvent ratios (e.g., petroleum ether/EtOAc) improves yield and purity .

- Yield Optimization : Refluxing with potassium carbonate (K₂CO₃) in acetonitrile enhances nucleophilic substitution efficiency for sulfonyl or ethoxy groups .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this quinoline derivative?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfonyl/benzoyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for halogenated or sulfonylated intermediates .

- Elemental Analysis : Validates purity and stoichiometry, particularly for nitrogen and sulfur content .

- X-ray Crystallography : Resolves crystal structure ambiguities, though this requires high-purity crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

- Purity Verification : Use HPLC or LC-MS to rule out impurities affecting activity .

- Structural Analog Analysis : Compare activity across derivatives (e.g., substituting the ethoxy group with methoxy) to identify structure-activity relationships (SAR) .

- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What methodologies enable enantioselective synthesis of chiral quinoline derivatives like this compound?

Answer:

- Chiral Catalysts : Use chiral lithium phosphate paired with iridium photoredox catalysts for Minisci-type C–H functionalization, achieving axial chirality in the quinoline-indole backbone .

- Asymmetric Sulfonylation : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonyl group introduction to control stereochemistry .

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer, monitored via chiral HPLC .

Advanced: How can computational tools aid in optimizing the compound’s bioactivity?

Answer:

- Molecular Docking : Predict binding modes with targets (e.g., kinases or DNA) using software like AutoDock or Schrödinger .

- QSAR Modeling : Develop quantitative structure-activity relationship models to prioritize substituents (e.g., methyl vs. ethyl groups) for synthesis .

- DFT Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) on reactivity and binding .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Storage Conditions : Store at –20°C in amber vials to prevent photodegradation of the quinoline core and ethoxybenzoyl group .

- Moisture Sensitivity : Use desiccants to avoid hydrolysis of the sulfonyl group .

- Long-Term Stability : Monitor via periodic NMR or HPLC to detect decomposition .

Advanced: How can researchers design derivatives to enhance specific biological properties (e.g., solubility or target selectivity)?

Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the 2-position of the quinoline ring while retaining sulfonyl/benzoyl pharmacophores .

- Selectivity Tuning : Modify the 3,4-dimethylbenzenesulfonyl group to reduce off-target effects (e.g., replace methyl with trifluoromethyl for steric bulk) .

- Prodrug Strategies : Convert the ethoxybenzoyl group to ester prodrugs for improved bioavailability .

Basic: What are the key intermediates in the synthesis of this compound, and how are they characterized?

Answer:

- Intermediate 1 : 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate, synthesized via CAN-catalyzed cyclization. Characterized by melting point (103–105°C) and ¹³C NMR .

- Intermediate 2 : 4-(3,4-Dimethylbenzenesulfonyl)quinoline, confirmed via HRMS (m/z 316.08) and IR spectroscopy for sulfonyl stretching (~1350 cm⁻¹) .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction Exotherms : Control temperature during sulfonylation to avoid side reactions .

- Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems .

- Cost-Efficiency : Optimize catalyst loading (e.g., reduce CAN from 10 mol% to 5 mol%) without compromising yield .

Advanced: How can researchers validate the proposed mechanism of action for this compound in disease models?

Answer:

- Gene Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess activity loss .

- Biochemical Assays : Measure enzyme inhibition (e.g., ATPase or protease activity) in vitro .

- In Vivo Imaging : Employ fluorescently tagged derivatives to track target engagement in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.